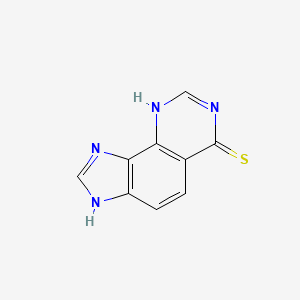
3H-Imidazo(4,5-h)quinazoline-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo(4,5-h)quinazoline-6-thiol is a heterocyclic compound with the molecular formula C9H6N4S and a molecular weight of 202.236 g/mol . This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinazoline ring, with a thiol group at the 6th position. The compound is achiral and does not exhibit optical activity .
Métodos De Preparación
The synthesis of 3H-Imidazo(4,5-h)quinazoline-6-thiol typically involves the reaction of substituted anthranilic acids with phenyl isothiocyanates . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
3H-Imidazo(4,5-h)quinazoline-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Aplicaciones Científicas De Investigación
3H-Imidazo(4,5-h)quinazoline-6-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3H-Imidazo(4,5-h)quinazoline-6-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects . It may also interact with bacterial cell walls, contributing to its antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3H-Imidazo(4,5-h)quinazoline-6-thiol can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities, including antibacterial and anticancer effects.
Quinazoline derivatives: These compounds share the quinazoline ring and are known for their anticancer and anti-inflammatory properties.
Thiol-containing compounds: These compounds contain a thiol group and are known for their antioxidant and metal-binding properties. The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components
Propiedades
Número CAS |
53449-50-6 |
|---|---|
Fórmula molecular |
C9H6N4S |
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
3,9-dihydroimidazo[4,5-h]quinazoline-6-thione |
InChI |
InChI=1S/C9H6N4S/c14-9-5-1-2-6-8(12-3-10-6)7(5)11-4-13-9/h1-4H,(H,10,12)(H,11,13,14) |
Clave InChI |
OQALTNOHDWMPFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C(=S)N=CN3)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


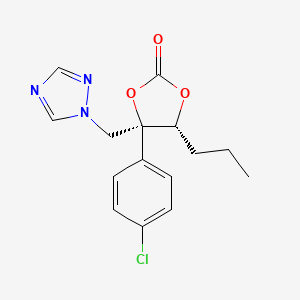

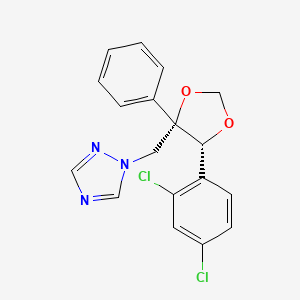
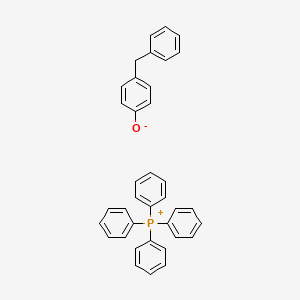
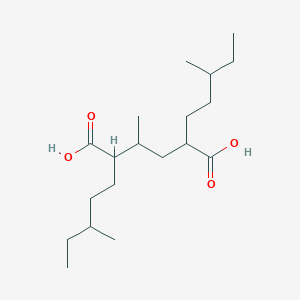


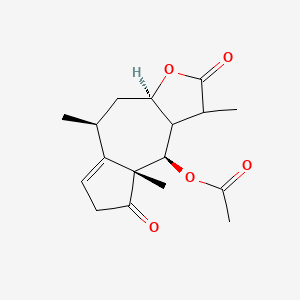

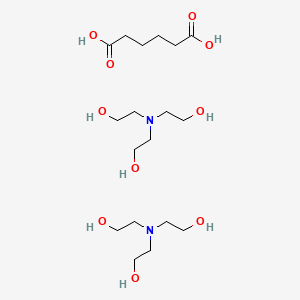
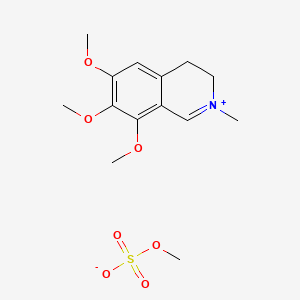

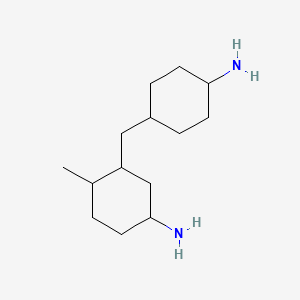
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
